molecular formula C19H20N2O6 B15150730 4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid

4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid

Cat. No.: B15150730
M. Wt: 372.4 g/mol
InChI Key: WKBPTTIVJRDLJA-UHFFFAOYSA-N
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Description

4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes dimethoxy groups, a phenylcarbonyl group, and an amino acid moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with aniline to form an intermediate Schiff base. This intermediate is then subjected to a series of reactions, including reduction and acylation, to introduce the phenylcarbonyl and amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid: Similar structure but with a different substituent on the aromatic ring.

    N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-3-[(phenylcarbonyl)amino]benzamide: Contains additional phenylcarbonyl groups.

    N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-4-(pentanoylamino)benzamide: Features a pentanoylamino group instead of the oxobutanoic acid moiety.

Uniqueness

The uniqueness of 4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

4-(4-benzamido-2,5-dimethoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C19H20N2O6/c1-26-15-11-14(21-19(25)12-6-4-3-5-7-12)16(27-2)10-13(15)20-17(22)8-9-18(23)24/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

WKBPTTIVJRDLJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCC(=O)O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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